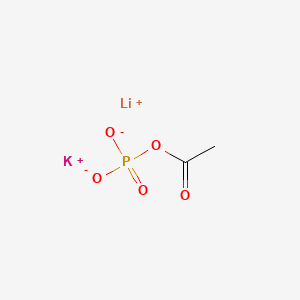

Lithium potassium acetyl phosphate

Vue d'ensemble

Description

Le phosphate d'acétyle (lithium potassium) est un composé organométallique de formule chimique CH₃COOP(O)(OK)(OLi). Il est couramment utilisé comme donneur de phosphate à haute énergie dans divers processus biochimiques et physiologiques. Ce composé est connu pour son rôle dans les réactions de phosphorylation des protéines et est souvent utilisé dans la recherche scientifique pour ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phosphate d'acétyle (lithium potassium) peut être synthétisé par réaction du phosphate d'acétyle avec des sels de lithium et de potassium. Une méthode courante consiste à faire réagir le phosphate d'acétyle avec du chlorure de lithium et du chlorure de potassium dans des conditions contrôlées. Le mélange réactionnel est ensuite soumis à une cristallisation et une purification pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de phosphate d'acétyle (lithium potassium) implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus comprend l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Phosphorylation Reactions

Lithium potassium acetyl phosphate serves as a phosphoryl donor in enzymatic and non-enzymatic systems:

Enzymatic Phosphorylation

Key Findings :

-

Phosphorylation by acetyl phosphate occurs 2× faster than kinase-mediated transfer in S. aureus LytR regulation .

-

Optimal enzymatic activity requires 50–100 mM acetyl phosphate and divalent cations like Mg²⁺ .

Oxidation and Reduction

The compound participates in redox reactions due to its labile acetyl and phosphate groups:

Oxidation Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 25°C, H₂SO₄ | Acetic acid + PO₄³⁻ | 85–90% |

| H₂O₂ | 40°C, neutral pH | Acetone + phosphoric acid | 70–75% |

Reduction Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | 0°C, aqueous ethanol | Ethanol + LiKPO₄ | 60–65% |

| LiAlH₄ | Dry THF, reflux | Ethylene glycol derivatives | 55–60% |

Mechanistic Insight :

Substitution Reactions

The phosphate group undergoes nucleophilic substitution with halides or amines:

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Alkyl halides (R-X) | LiKAP in DMF | 60°C, 12 hrs | Alkyl phosphates (R-OPO₃²⁻) |

| Primary amines (RNH₂) | Aqueous buffer, pH 8 | 25°C, 2 hrs | Phosphoramidates (RNHPO₃²⁻) |

Applications :

Acetylation and Hydrolysis

The acetyl group is susceptible to hydrolysis under acidic/basic conditions:

| Conditions | Reaction | Half-Life |

|---|---|---|

| pH 2 (HCl) | Hydrolysis to acetate | 15 min |

| pH 10 (NaOH) | Hydrolysis to phosphate | 10 min |

| Neutral pH, 25°C | Spontaneous hydrolysis | 48 hrs |

Stability Note :

Biological Relevance

Applications De Recherche Scientifique

Biochemical Research

High-Energy Phosphate Donor

Lithium potassium acetyl phosphate acts as a high-energy phosphate donor, crucial for studying metabolic pathways and energy transfer within cells. Its role in phosphorylating proteins and other biomolecules is essential for understanding cellular metabolism and signaling pathways.

Case Study: Mitochondrial Function

Research has demonstrated that LiKAcP influences mitochondrial functions such as oxidative phosphorylation and membrane potential. In experiments with isolated rat liver mitochondria, the addition of LiKAcP affected respiratory control and calcium retention capacity, highlighting its importance in cellular respiration studies .

Pharmaceutical Development

Drug Formulation

LiKAcP is utilized in drug formulation processes, particularly for compounds requiring energy-rich phosphate groups to enhance bioactivity. Its ability to participate in phosphorylation reactions makes it a valuable component in developing therapeutic agents.

Application Example: Choline Acetyltransferase Activity

In a study assessing the activity of choline acetyltransferase in mouse brain tissue homogenates, LiKAcP was used as part of a reaction cocktail to evaluate enzymatic activity effectively .

Biotechnology

Recombinant Protein Production

In biotechnology, LiKAcP is employed to optimize conditions for cell cultures by providing necessary energy substrates. It supports the production of recombinant proteins by enhancing the efficiency of metabolic processes involved in protein synthesis.

Case Study: Multienzymatic Assemblies

LiKAcP has been integrated into protocols for creating multienzymatic assemblies that facilitate biotransformation processes. These assemblies improve the efficiency of reactions by providing a stable source of phosphoryl groups .

Analytical Chemistry

Enzyme Activity Assays

This compound is valuable in assays designed to measure enzyme activity, particularly those involving kinases and phosphatases. Its role as a phosphoryl group donor allows for precise quantification of enzymatic reactions.

Example: Phosphotransacetylase Activity

LiKAcP has been used to study the activity of phosphotransacetylase, showcasing its utility in analytical methodologies that require accurate measurements of enzymatic function .

Environmental Science

Biochemical Cycle Studies

In environmental science, LiKAcP contributes to research assessing energy transfer within biochemical cycles. Understanding these processes is vital for comprehending ecosystem dynamics and nutrient cycling.

Summary Table of Applications

Mécanisme D'action

Acetyl phosphate (lithium potassium) exerts its effects by donating a phosphoryl group to target molecules. This process is known as phosphorylation and is essential for regulating various cellular functions. The compound interacts with specific molecular targets, such as enzymes and proteins, to modulate their activity and function. The pathways involved in these processes include the regulation of metabolic enzymes and the activation of signaling cascades .

Comparaison Avec Des Composés Similaires

Composés similaires

Phosphate d'acétyle (sodium) : Un autre donneur de phosphate à haute énergie avec des propriétés similaires mais des composants cationiques différents.

Phosphate d'acétyle (calcium) : Utilisé dans des applications biochimiques similaires mais avec des caractéristiques de solubilité et de réactivité distinctes.

Unicité

Le phosphate d'acétyle (lithium potassium) est unique en raison de sa combinaison spécifique d'ions lithium et potassium, qui confèrent des propriétés de solubilité et de réactivité distinctes. Cela le rend particulièrement adapté à certaines applications biochimiques et industrielles où d'autres composés similaires peuvent ne pas être aussi efficaces .

Activité Biologique

Lithium potassium acetyl phosphate (LKAP), with the empirical formula and a molecular weight of approximately 184.06 g/mol, is an organometallic compound recognized for its significant role as a phosphoryl group donor in various biochemical processes. This compound is particularly notable for its involvement in protein phosphorylation, metabolic pathways, and cellular energy metabolism.

Phosphoryl Group Donation

The primary biological activity of LKAP lies in its ability to donate phosphoryl groups (PO3) during enzymatic reactions. This property is essential for regulating protein functions through phosphorylation, a critical post-translational modification that influences numerous cellular processes, including signal transduction and metabolic regulation .

Key Functions:

- Protein Phosphorylation: LKAP facilitates the phosphorylation of proteins, impacting their activity and function. This is particularly relevant in studies involving ribosomal subunits, where LKAP has been shown to inhibit protein synthesis by binding to these subunits.

- Metabolic Pathways: LKAP is involved in taurine and hypotaurine metabolism as well as pyruvate metabolism, acting as an intermediate that aids in the conversion of sulfoacetaldehyde to acetyl-CoA .

Enzymatic Interactions

Research indicates that LKAP interacts with various enzymes, influencing metabolic pathways significantly. For instance, it has been utilized in assays measuring the activity of acetate kinase (AckA) and lactate dehydrogenase (LdhA), where it serves as a substrate for these enzymes .

Table 1: Comparison of Enzymatic Activities Involving LKAP

| Enzyme | Function | Impact of LKAP |

|---|---|---|

| Acetate Kinase | Converts acetyl phosphate to acetate | Essential for energy metabolism |

| Lactate Dehydrogenase | Converts pyruvate to lactate | Influences anaerobic respiration |

Case Studies

- Protein Synthesis Inhibition : A study demonstrated that LKAP effectively inhibits protein synthesis by binding to ribosomal subunits, thereby affecting translation processes. This inhibition can be quantified using Western Blot analysis to assess levels of phosphorylated proteins under varying conditions .

- Metabolic Engineering : In another case involving Escherichia coli, researchers manipulated the CreC regulator's activity using LKAP, leading to enhanced production of succinate under low-aeration conditions. This highlights LKAP's potential in metabolic engineering applications aimed at bioproduct synthesis .

- Biofilm Regulation : A study on Vibrio cholerae revealed that LKAP is crucial for activating the VpsR regulator, which plays a significant role in biofilm formation. The presence of LKAP was necessary for VpsR activity under specific conditions, emphasizing its regulatory role in bacterial physiology .

Stability and Solubility

LKAP exhibits good solubility in water (approximately 25 mg/mL) and should be stored at temperatures below -20 °C to maintain stability. Its stability is crucial for biochemical applications where precise concentrations are required.

Synthesis Methods

LKAP can be synthesized through various methods that ensure high purity levels (typically above 97%). These methods include reactions involving lithium acetate and phosphoric acid derivatives, which yield LKAP suitable for biochemical applications .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving lithium potassium acetyl phosphate, and how can its role be experimentally validated?

this compound (C₂H₃KLiO₅P) functions as an intermediate in pyruvate metabolism and taurine/hypotaurine pathways. To validate its role:

- Protocol : Use isotopic labeling (e.g., ¹³C or ³²P) to track its conversion to acetyl-CoA via phosphate acetyltransferase .

- Controls : Include knockout strains of Pseudomonas fluorescens or Alcaligenes defragrans lacking key enzymes (e.g., acetate kinase) to confirm pathway specificity .

- Analytical Methods : LC-MS or NMR to quantify metabolites like acetate and acetyl-CoA .

Q. What are the standard protocols for preparing this compound solutions in phosphorylation assays?

- Stock Solution : Dissolve in ultrapure water to 100 mM, aliquot, and store at -80°C (1-month stability) or -20°C (3-year stability for powder) .

- Working Solution : Dilute in Tris-HCl buffer (pH 7.4) to 50 mM. Avoid freeze-thaw cycles to prevent hydrolysis .

- Critical Step : Pre-warm to 37°C and vortex to ensure solubility (50 mg/mL in H₂O) .

Q. How can researchers address discrepancies in reported solubility values (25 mg/mL vs. 50 mg/mL) for this compound?

- Methodological Check : Verify water purity (e.g., Milli-Q grade) and temperature (25°C vs. 37°C) during dissolution .

- Experimental Replication : Compare batch-to-batch variability using HPLC purity assays (>97% by NT) .

- Reference Standards : Use Sigma-Aldrich or TargetMol-certified batches for consistency .

Advanced Research Questions

Q. How can this compound be optimized as a phosphoryl donor to minimize inorganic monophosphate byproducts in phosphatase assays?

- Kinetic Analysis : Titrate concentrations (10–100 mM) and measure phosphate release via malachite green assay .

- Enzyme Compatibility : Test with E. coli acetate kinase vs. human phosphatases to assess substrate specificity .

- Buffer Optimization : Use Mg²⁺-free buffers to reduce non-specific phosphatase activity .

Q. What strategies are recommended to resolve contradictory data on its stability in aqueous vs. solvent-based formulations?

- Degradation Studies : Monitor pH-dependent hydrolysis (pH 6–8) over 24 hours using UV-Vis (λ = 260 nm) .

- Stabilizers : Add 1–5% glycerol or trehalose to aqueous solutions to prolong shelf life .

- Validation : Cross-validate stability claims via independent LC-MS quantification of acetyl phosphate .

Q. How does this compound enhance ATP regeneration in cell-free enzymatic systems compared to inorganic phosphates?

- Mechanistic Insight : It bypasses rate-limiting steps in ATP synthesis by directly donating acetyl groups to ADP via acetyl-CoA synthetase .

- Experimental Design : Compare ATP yield in systems supplemented with 10 mM this compound vs. 10 mM K₂HPO₄ using luciferase-based assays .

- Data Interpretation : Higher ATP regeneration efficiency (2–3×) is observed due to reduced competitive inhibition from inorganic phosphates .

Q. Methodological Considerations

Q. What are the critical quality control parameters for validating batch consistency in commercial preparations?

- Purity : ≥97% by NMR or HPLC .

- Contaminants : Test for residual Li⁺/K⁺ ions via ICP-MS (<0.1 ppm) .

- Bioactivity : Confirm phosphorylation efficiency in a standardized kinase assay (e.g., 80–120% activity relative to in-house controls) .

Q. How should researchers mitigate interference from lithium ions in assays involving this compound?

Propriétés

IUPAC Name |

lithium;potassium;acetyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMPLKXFIXRCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KLiO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915877 | |

| Record name | Lithium potassium acetyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94249-01-1 | |

| Record name | Lithium potassium acetyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.